![molecular formula C15H21N3O3S2 B2969437 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034272-60-9](/img/structure/B2969437.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
Sulfonamides, including imidazole and pyrazole derivatives, have been synthesized and characterized for various biological activities. These compounds have shown promise as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. A study by Küçükgüzel et al. (2013) synthesized celecoxib derivatives, revealing their potential in drug development for these applications (Küçükgüzel et al., 2013).
Antimicrobial and Antiproliferative Activities
Sulfonamide derivatives have been evaluated for their antimicrobial and antiproliferative properties. El-Gilil (2019) designed and synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, showing significant cytotoxic activity against various cancer cell lines and antimicrobial activity (El-Gilil, 2019).
Enzyme Inhibition
Sulfonamides incorporating imidazole groups have been explored for their potential as enzyme inhibitors. Research indicates these compounds may inhibit carbonic anhydrase and acetylcholinesterase, enzymes involved in various physiological processes. Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide, demonstrating significant inhibitory activity against human erythrocyte carbonic anhydrase isozymes (Büyükkıdan et al., 2017).
Drug Metabolism and Pharmacokinetics
The application of sulfonamides extends into drug metabolism studies, where they are used to prepare mammalian metabolites of drugs. This aids in understanding the pharmacokinetics and metabolic pathways of potential therapeutic agents. Zmijewski et al. (2006) demonstrated the use of biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting the utility of sulfonamides in drug development (Zmijewski et al., 2006).
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-10(2)15-17-14(9-18(15)4)23(20,21)16-8-7-12-5-6-13(22-12)11(3)19/h5-6,9-10,16H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFSTFZXZIZNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide |
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